molecular formula C18H21N3O2S B3461149 N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide

N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide

Katalognummer B3461149
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: VTLGWCGRRFXXEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Wirkmechanismus

TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, leading to downstream inhibition of the B-cell receptor signaling pathway. This results in a reduction in B-cell proliferation and survival, leading to tumor regression.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective activity against BTK, with minimal off-target effects on other kinases. In preclinical studies, TAK-659 has been well tolerated and has shown minimal toxicity. In addition to its anti-tumor effects, TAK-659 has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in the treatment of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical and clinical studies. A limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its anti-tumor effects. Another area of interest is the evaluation of TAK-659 in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, is an area of active investigation.
In conclusion, TAK-659 is a promising small molecule inhibitor that targets BTK and has shown anti-tumor activity in preclinical models of B-cell malignancies. Further studies are needed to evaluate its safety and efficacy in clinical settings and to explore its potential in combination with other targeted therapies or immunotherapy.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, TAK-659 has been shown to inhibit BTK activity and induce apoptosis in B-cells, leading to a reduction in tumor growth and improved survival.

Eigenschaften

IUPAC Name

N-[(4-tert-butylphenoxy)methylcarbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-18(2,3)14-6-8-15(9-7-14)23-12-20-17(24)21-16(22)13-5-4-10-19-11-13/h4-11H,12H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLGWCGRRFXXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCNC(=S)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 4
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.